4-cyclohexyl-3-methylphenol
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Overview
Description
4-cyclohexyl-3-methylphenol is an organic compound that features a phenol group substituted with a cyclohexyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenol, cyclohexyl-3(or 4)-methyl- typically involves the alkylation of phenol with cyclohexyl and methyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with cyclohexyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of phenol, cyclohexyl-3(or 4)-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-cyclohexyl-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form cyclohexylmethylphenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Cyclohexylmethylphenol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
4-cyclohexyl-3-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers, resins, and other materials with desirable mechanical and chemical properties.
Mechanism of Action
The mechanism of action of phenol, cyclohexyl-3(or 4)-methyl- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The cyclohexyl and methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and membrane permeability. These interactions can influence biological pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-cyclohexyl-3-methylphenol can be compared with other similar compounds, such as:
Phenol, cyclohexyl-: Lacks the methyl group, resulting in different chemical and physical properties.
Phenol, methyl-: Lacks the cyclohexyl group, leading to variations in reactivity and applications.
Cyclohexylbenzene: A related compound where the phenol group is replaced with a benzene ring, affecting its chemical behavior and uses.
Properties
CAS No. |
71902-24-4 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-cyclohexyl-3-methylphenol |
InChI |
InChI=1S/C13H18O/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
InChI Key |
XQZZRMOYMBRVNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
71902-24-4 | |
Origin of Product |
United States |
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